molecular formula C4H5NO2S2 B153586 thiophene-2-sulfonamide CAS No. 6339-87-3

thiophene-2-sulfonamide

Cat. No. B153586
Key on ui cas rn: 6339-87-3
M. Wt: 163.2 g/mol
InChI Key: KTFDYVNEGTXQCV-UHFFFAOYSA-N
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Patent
US08466157B2

Procedure details

365.3 mg thiophene-2-sulfonyl chloride was dissolved in 5 ml THF, to which at 0° C. was added 1.7 ml NH3 solution drop wise. The resulting mixture was stirred at r.t. for 2 hrs and acidified with conc. HCl at 0° C. to pH=˜2. The organic solvent was removed via rotavap and the aqueous suspension was extracted with ethyl acetate. The extract was combined and washed with saturated NaHCO3 solution, water and brine. Dried over Na2SO4, the organic phase was filtered and the filtrate was concentrated affording the title compound 212 mg (65%) as a white solid, m.p.: 137-139° C.
Quantity
365.3 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6](Cl)(=[O:8])=[O:7].[NH3:10].Cl>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH2:10])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
365.3 mg
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed via rotavap
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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